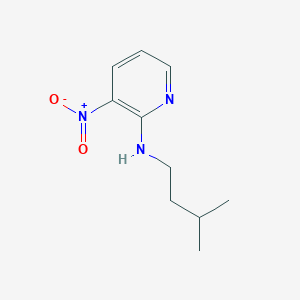

N-(3-methylbutyl)-3-nitro-2-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-methylbutyl)-3-nitro-2-pyridinamine” is a chemical compound. Its structure suggests that it contains a pyridinamine group, which is a type of aromatic compound that contains a nitrogen atom . The “3-nitro” part indicates the presence of a nitro group (NO2) attached to the third carbon of the pyridinamine ring. The “N-(3-methylbutyl)” part suggests that a 3-methylbutyl group is attached to the nitrogen atom of the pyridinamine .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitro group could potentially undergo reduction reactions, and the amine group could participate in various reactions typical for amines .Aplicaciones Científicas De Investigación

Antifungal Activity

The compound N-(3-methylbutyl)-3-nitro-2-pyridinamine has been studied for its antifungal activities. In a study, it was found to exert antifungal activity in vitro and in a mouse model of vulvovaginal candidiasis . The compound was found to inhibit fungal growth by 50% at a concentration of 18.2 µM .

Synthesis of Other Compounds

This compound can be used in the synthesis of other compounds. For example, it has been used in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . This compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Intermediate in Organic Synthesis

N-(3-methylbutyl)-3-nitro-2-pyridinamine can serve as an important raw material and intermediate used in organic synthesis . It can be used in the production of various pharmaceuticals, agrochemicals, and dyestuffs .

Production of Nitropyridines

The compound can be used in the production of nitropyridines. Nitropyridines are synthesized by reacting pyridine and substituted pyridines with N2O5 in an organic solvent . The resulting N-nitropyridinium ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(3-methylbutyl)-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-8(2)5-7-12-10-9(13(14)15)4-3-6-11-10/h3-4,6,8H,5,7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXYPDMYRQXCQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2666779.png)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2666780.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2666781.png)

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2666783.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2666784.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2666793.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2666796.png)

![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2666798.png)